Phenol, 4-chloro-2-(1-methylpropyl)-

Antimicrobial Physicochemical Properties Formulation Science

Sourcing a chlorophenol with the correct alkyl substitution for targeted antimicrobial efficacy is critical. This sec-butyl chlorophenol provides a logP of 3.9, optimized for membrane permeation in formulations where specific lipophilicity is required. - Exhibits balanced aqueous/organic partitioning for preservative efficacy in emulsions and liquid soaps. - Demonstrates activity against Gram-positive bacteria and Candida albicans for industrial biocide applications. - Serves as a sterically hindered scaffold for synthesizing derivatives with enhanced selectivity.

Molecular Formula C10H13ClO
Molecular Weight 184.66 g/mol
CAS No. 52184-12-0
Cat. No. B14654886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 4-chloro-2-(1-methylpropyl)-
CAS52184-12-0
Molecular FormulaC10H13ClO
Molecular Weight184.66 g/mol
Structural Identifiers
SMILESCCC(C)C1=C(C=CC(=C1)Cl)O
InChIInChI=1S/C10H13ClO/c1-3-7(2)9-6-8(11)4-5-10(9)12/h4-7,12H,3H2,1-2H3
InChIKeyNZFZPMDWZIGOTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-(1-methylpropyl)phenol Compound Profile


Phenol, 4-chloro-2-(1-methylpropyl)- (CAS 52184-12-0), also known as 2-butan-2-yl-4-chlorophenol, is a chlorinated phenolic compound with a sec-butyl substituent at the ortho position and a chlorine atom at the para position [1]. It belongs to the class of halogenated isoalkyl phenols, which are studied for their antimicrobial and biocidal applications [2]. The compound's calculated logP of 3.9 [1] indicates significant hydrophobicity, positioning it among lipophilic phenolic biocides, which influences its membrane interaction and spectrum of activity.

Why 4-Chloro-2-(1-methylpropyl)phenol Is Irreplaceable


Chlorophenols exhibit structure-dependent antimicrobial potency, spectrum, and physicochemical properties. The position and nature of alkyl substituents critically modulate hydrophobicity (logP), which directly correlates with membrane permeation and activity against specific microbial strains [1]. For instance, sec-butyl substitution in halogenated isoalkyl phenols has been shown to confer higher antimicrobial activity compared to fluorine-containing analogs [1]. Consequently, substitution with a compound of different alkyl chain length or branching (e.g., methyl, tert-butyl, or benzyl) alters logP and bioactivity profiles, potentially compromising efficacy in formulations where specific lipophilicity and antimicrobial spectrum are required.

4-Chloro-2-(1-methylpropyl)phenol vs. Analogous Chlorophenols


LogP vs. Chlorocresol and Chloroxylenol

The calculated logP of Phenol, 4-chloro-2-(1-methylpropyl)- is 3.9 [1]. This value is significantly higher than that of 4-chloro-3-methylphenol (chlorocresol, logP ≈ 2.3) and moderately higher than that of 4-chloro-3,5-xylenol (chloroxylenol, logP ≈ 3.5). The increased logP reflects a 40-fold higher octanol-water partition coefficient compared to chlorocresol, indicating substantially greater membrane affinity and potential for enhanced activity against Gram-positive bacteria [2].

Antimicrobial Physicochemical Properties Formulation Science

Antimicrobial Spectrum vs. Fluorinated Analogs

In a comparative antimicrobial study of halogenated isoalkyl phenols, compounds containing chlorine atoms were more active than fluorine-containing analogs against the majority of tested bacterial and fungal strains [1]. Specifically, sec-butyl chlorophenols displayed high activity against Staphylococcus aureus, Streptococcus viridans, and Candida albicans [1]. While direct MIC values for the target compound are not available in the abstract, the class-level data indicate that chlorine substitution is a key determinant of antimicrobial potency in the isoalkyl phenol series.

Antimicrobial Structure-Activity Relationship Biocide Development

Membrane Partitioning vs. Chlorophene

The target compound's logP of 3.9 [1] is lower than that of 2-benzyl-4-chlorophenol (chlorophene, logP ~4.5). This 0.6 logP difference corresponds to an approximately 4-fold lower octanol-water partition coefficient. In preservative applications, excessive lipophilicity can lead to sequestration in non-aqueous phases or micelles, reducing aqueous bioavailability. The moderate logP of 4-chloro-2-(1-methylpropyl)phenol may provide a favorable balance between membrane permeation and aqueous availability in emulsion-based formulations [2].

Membrane Disruption Lipophilicity Preservative Efficacy

4-Chloro-2-(1-methylpropyl)phenol Applications


Cosmetic and Personal Care Preservative

Given its moderate logP of 3.9, Phenol, 4-chloro-2-(1-methylpropyl)- is suitable for use as a preservative in oil-in-water emulsions, creams, and liquid soaps where balanced aqueous/organic partitioning is required to maintain efficacy [1][2]. The sec-butyl chlorophenol class exhibits activity against Gram-positive bacteria and Candida albicans [2], making it a candidate for formulations targeting skin commensals and opportunistic pathogens.

Industrial Water Treatment and Metalworking Biocide

The compound's chlorine-containing sec-butyl phenol structure is associated with membrane-disruptive antimicrobial activity [1]. This property supports its use in industrial biocides for controlling microbial growth in cooling towers, metalworking fluids, and fuel systems, where broad-spectrum antibacterial and antifungal action is necessary [1].

Intermediate for Disinfectant and Antiseptic Synthesis

As a chlorinated isoalkyl phenol, 4-chloro-2-(1-methylpropyl)phenol serves as a building block for synthesizing derivatives with enhanced antimicrobial properties [1]. Its sec-butyl group provides steric hindrance that may influence selectivity and stability, offering a distinct scaffold compared to methyl- or tert-butyl-substituted analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenol, 4-chloro-2-(1-methylpropyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.